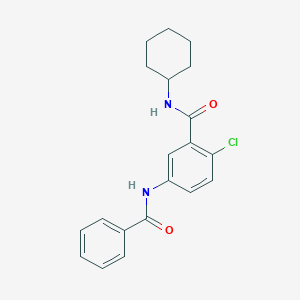![molecular formula C18H25N3O2S B267495 N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B267495.png)
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea, also known as AICAR, is a synthetic compound that has been extensively studied for its potential use in treating metabolic disorders and cancer. AICAR is an analog of adenosine monophosphate (AMP), a molecule that plays a crucial role in cellular energy metabolism. AICAR has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism, leading to a range of physiological effects.
Mechanism of Action
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea activates AMPK, a key regulator of cellular metabolism. AMPK is activated in response to cellular stress such as low energy levels and plays a crucial role in maintaining cellular energy homeostasis. AMPK activation leads to a range of physiological effects, including increased glucose uptake, increased fatty acid oxidation, and decreased protein synthesis.
Biochemical and physiological effects:
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has been shown to have a range of biochemical and physiological effects. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, leading to improved glucose homeostasis. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has also been shown to increase fatty acid oxidation and decrease lipid accumulation in adipose tissue, leading to improved lipid metabolism.
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has also been shown to induce apoptosis in cancer cells, leading to reduced tumor growth. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has also been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has several advantages for lab experiments. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea is a synthetic compound that can be easily synthesized and purified. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea is also relatively stable and can be stored for long periods of time.
However, there are also limitations to using N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea in lab experiments. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea can be expensive to synthesize and may not be readily available in some labs. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea can also have off-target effects, leading to potential complications in experimental design.
Future Directions
There are several potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea. One area of research is the development of novel N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea analogs with improved potency and selectivity. Another area of research is the identification of new molecular targets for N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea, which could lead to new therapeutic applications.
Overall, N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea is a promising compound with potential applications in treating metabolic disorders and cancer. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea.
Synthesis Methods
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea can be synthesized using a variety of methods. One common method involves the reaction of 4-(1-azepanylcarbonyl)benzoyl chloride with isobutyrylthiourea in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography.
Scientific Research Applications
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has been extensively studied for its potential use in treating metabolic disorders such as type 2 diabetes and obesity. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, leading to improved glucose homeostasis. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has also been shown to increase fatty acid oxidation and decrease lipid accumulation in adipose tissue, leading to improved lipid metabolism.
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has also been studied for its potential use in cancer treatment. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to reduced tumor growth. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.
properties
Product Name |
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea |
|---|---|
Molecular Formula |
C18H25N3O2S |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-[[4-(azepane-1-carbonyl)phenyl]carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H25N3O2S/c1-13(2)16(22)20-18(24)19-15-9-7-14(8-10-15)17(23)21-11-5-3-4-6-12-21/h7-10,13H,3-6,11-12H2,1-2H3,(H2,19,20,22,24) |
InChI Key |
GPBSCHJYFOOETP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-isobutoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267414.png)
![3-bromo-4-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267415.png)
![N-ethyl-3-{[(4-methoxyphenyl)acetyl]amino}-N-phenylbenzamide](/img/structure/B267420.png)
![3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267421.png)
![N,N-diethyl-4-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267425.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267427.png)
![N-[3-(acetylamino)phenyl]-5-bromo-2-ethoxybenzamide](/img/structure/B267428.png)
![N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B267429.png)

![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B267431.png)
![N-isopropyl-3-[(2-phenoxybutanoyl)amino]benzamide](/img/structure/B267434.png)
![N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide](/img/structure/B267437.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267438.png)
![N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)propanamide](/img/structure/B267439.png)